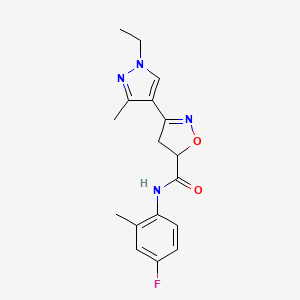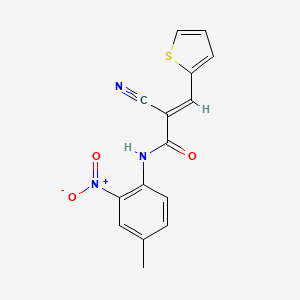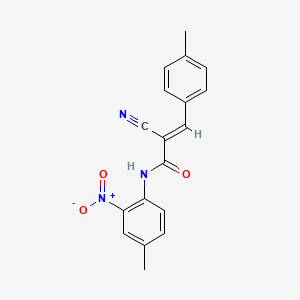![molecular formula C16H24N6O3S B10922750 N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10922750.png)
N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound It features a piperidinecarboxamide core with two 1,5-dimethyl-1H-pyrazol-4-yl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole rings: Starting from appropriate precursors, the 1,5-dimethyl-1H-pyrazole rings can be synthesized through cyclization reactions.
Attachment of the sulfonyl group: The pyrazole rings can then be functionalized with sulfonyl chloride under basic conditions to form the sulfonyl derivatives.
Coupling with piperidinecarboxamide: The final step involves coupling the sulfonyl pyrazole derivatives with piperidinecarboxamide using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of N3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N~3~-(1H-Pyrazol-4-yl)-1-[(1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide: A similar compound with unsubstituted pyrazole rings.
N~3~-(1,5-Dimethyl-1H-pyrazol-3-yl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinecarboxamide: A compound with methyl groups at different positions on the pyrazole rings.
Uniqueness
N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to the specific positioning of the methyl groups on the pyrazole rings, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H24N6O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H24N6O3S/c1-11-14(8-17-20(11)3)19-16(23)13-6-5-7-22(10-13)26(24,25)15-9-18-21(4)12(15)2/h8-9,13H,5-7,10H2,1-4H3,(H,19,23) |
InChI Key |
RJVWSVPYUVRXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B10922679.png)

![N-(2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10922687.png)

![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[3-(morpholin-4-yl)propyl]pyrimidin-2-amine](/img/structure/B10922704.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922709.png)
![4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10922712.png)
![3-{[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10922714.png)
![2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10922721.png)
![1-methyl-5-(trifluoromethyl)-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10922726.png)
![[4-(3-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10922740.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922756.png)
![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10922760.png)
